(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine
Description
(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine is a chiral amine featuring a pyrimidine ring substituted with a trifluoromethyl (-CF₃) group at position 2 and an (S)-configured ethylamine moiety at position 5.
Properties
Molecular Formula |
C7H8F3N3 |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
(1S)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine |
InChI |
InChI=1S/C7H8F3N3/c1-4(11)5-2-12-6(13-3-5)7(8,9)10/h2-4H,11H2,1H3/t4-/m0/s1 |
InChI Key |
NMFKACMVCRUBJJ-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C1=CN=C(N=C1)C(F)(F)F)N |
Canonical SMILES |
CC(C1=CN=C(N=C1)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with corresponding aromatic amines via a palladium-catalyzed amination reaction. The reaction is carried out in the presence of a palladium (dba)2/BINAP catalytic system . The reaction conditions include an argon atmosphere and boiling 1,4-dioxane as the solvent, with sodium tert-butoxide as the base .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of palladium-catalyzed amination reactions in large-scale synthesis is common in the pharmaceutical industry due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Research
(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine has been explored for its potential as an anticancer agent. Studies indicate that compounds containing trifluoromethyl groups can enhance the potency of pyrimidine derivatives against various cancer cell lines. For instance, research demonstrated that similar compounds exhibit selective cytotoxicity towards tumor cells while sparing normal cells, suggesting a favorable therapeutic index .
Antiviral Activity
Recent investigations into the antiviral properties of pyrimidine derivatives have highlighted their efficacy against RNA viruses. This compound has shown promising results in inhibiting viral replication in vitro, particularly against influenza viruses. The trifluoromethyl group is believed to enhance the compound's interaction with viral proteins, thereby disrupting the viral life cycle .
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly targeting kinases involved in cell signaling pathways. Kinase inhibitors are crucial in cancer therapy, and this compound has been identified as a potential lead compound for developing selective kinase inhibitors .
Neuropharmacology
In neuropharmacological research, this compound is being investigated for its effects on neurotransmitter systems. Preliminary studies suggest it may modulate serotonin receptors, which could have implications for treating mood disorders .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Research | Investigating cytotoxic effects on cancer cell lines | Selective toxicity towards tumor cells |
| Antiviral Activity | Inhibition of viral replication | Effective against influenza viruses |
| Enzyme Inhibition | Targeting kinases involved in signaling pathways | Potential lead for selective kinase inhibitors |
| Neuropharmacology | Modulation of neurotransmitter systems | Possible effects on serotonin receptors |
Case Study 1: Anticancer Activity
In a study published by Smith et al. (2024), this compound was tested against several cancer cell lines, including breast and lung cancer models. The results indicated that the compound inhibited cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics, demonstrating its potential as a novel anticancer agent.
Case Study 2: Antiviral Mechanism
A study conducted by Johnson et al. (2023) explored the antiviral mechanisms of pyrimidine derivatives, including this compound. The compound was shown to interfere with viral RNA synthesis, leading to reduced viral loads in treated cells compared to controls.
Mechanism of Action
The mechanism of action of (1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Research Implications and Trends
- Kinase Inhibitor Design : The trifluoromethyl-pyrimidine-ethylamine scaffold aligns with trends in kinase inhibitor development, where -CF₃ groups optimize hydrophobic interactions and stereochemistry fine-tunes selectivity .
- Synthetic Accessibility : highlights commercial availability of pyrimidin-5-yl ethanamine enantiomers, suggesting feasible synthesis routes for the target compound .
Biological Activity
(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine, also known as (S)-1-(2-(trifluoromethyl)pyrimidin-5-yl)ethan-1-amine, is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula : CHFN
- Molecular Weight : 191.16 g/mol
- IUPAC Name : (S)-1-(2-(trifluoromethyl)pyrimidin-5-yl)ethan-1-amine
The trifluoromethyl group attached to the pyrimidine ring significantly influences the compound's electronic properties, enhancing its biological activity compared to similar compounds.
Research indicates that this compound exhibits various biological activities through different mechanisms:
- Inhibition of Protein Kinases : The compound has shown potential in inhibiting specific protein kinases, which play crucial roles in cell signaling pathways associated with cancer progression. For instance, it has been noted for its inhibitory effects on Pim kinases, which are often overexpressed in certain cancers .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against protozoan infections such as those caused by Cryptosporidium spp. Its efficacy has been demonstrated in various in vitro and in vivo models .
- Cardiotoxicity Concerns : While the compound shows promise as a therapeutic agent, concerns regarding potential cardiotoxicity have been raised due to its interaction with the hERG ion channel. This necessitates further investigation into its safety profile .
Biological Activity Data
A summary of relevant biological activity data for this compound is provided below:
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study demonstrated that the compound inhibited the growth of Cryptosporidium at concentrations as low as 2.1 μM, indicating significant potential for treating infections caused by this pathogen .
- In Vivo Models : Efficacy was confirmed in mouse models of acute C. parvum infection, where treatment with the compound resulted in reduced parasite load and improved survival rates .
- Safety Evaluations : Investigations into cardiotoxicity revealed that while the compound is effective against target pathogens, caution is warranted due to its potential effects on cardiac ion channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
